

# A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-4-phenylbutane

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## Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

Cat. No.: B079780

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This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **1-bromo-4-phenylbutane**. It also offers a comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to facilitate a thorough characterization of this compound. Detailed experimental protocols and data interpretation are presented to support researchers in their analytical endeavors.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.<sup>[1]</sup> For **1-bromo-4-phenylbutane**,  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra offer distinct insights into its molecular architecture.

## Predicted $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **1-bromo-4-phenylbutane** is predicted to exhibit signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the diamagnetic anisotropy of the phenyl ring.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz	Integration
H-a (aromatic)	7.10 - 7.30	Multiplet	-	5H
H-b (-CH <sub>2</sub> -Ph)	2.63	Triplet	7.5	2H
H-c (-CH <sub>2</sub> -)	1.85	Multiplet	-	2H
H-d (-CH <sub>2</sub> -)	1.75	Multiplet	-	2H
H-e (-CH <sub>2</sub> -Br)	3.40	Triplet	6.8	2H

Note: Predicted data is based on typical chemical shifts of similar functional groups and may vary from experimental values.

## Predicted <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the phenyl group will show fewer than six signals. The aliphatic carbons will appear in the upfield region, with the carbon attached to the bromine atom being the most deshielded among them. SpectraBase offers computed <sup>13</sup>C NMR data for **1-bromo-4-phenylbutane**.<sup>[2]</sup>

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1' (quaternary)	142.1
C-2', C-6' (aromatic CH)	128.4
C-3', C-5' (aromatic CH)	128.3
C-4' (aromatic CH)	125.7
C-1 (-CH <sub>2</sub> -Ph)	35.1
C-2 (-CH <sub>2</sub> -)	32.8
C-3 (-CH <sub>2</sub> -)	30.5
C-4 (-CH <sub>2</sub> -Br)	33.6

Note: Predicted data is based on computational models and typical chemical shifts of similar functional groups and may vary from experimental values.

## Experimental Protocols

### NMR Spectroscopy

A general protocol for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of small organic molecules like **1-bromo-4-phenylbutane** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent is critical to avoid interfering signals.[\[3\]](#)[\[4\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz for <sup>1</sup>H NMR).
- <sup>1</sup>H NMR Acquisition Parameters:
  - Pulse Angle: 30-45 degrees.
  - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
- **<sup>13</sup>C NMR Acquisition Parameters:**
  - Pulse Angle: 30-45 degrees.
  - Acquisition Time: 1-2 seconds.
  - Relaxation Delay: 2-5 seconds.
  - Number of Scans: 128 or more, due to the low natural abundance of <sup>13</sup>C.[5]
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Alternative Analytical Techniques

While NMR provides detailed structural information, other techniques can offer complementary data for a comprehensive characterization.

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The PubChem database contains GC-MS data for **1-bromo-4-phenylbutane**.<sup>[6]</sup>

- **Principle:** The sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint.
- **Data for 1-Bromo-4-phenylbutane:** The mass spectrum of **1-bromo-4-phenylbutane** would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and cleavage of the butyl chain.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. PubChem provides access to FTIR spectra of **1-bromo-4-phenylbutane**.[\[6\]](#)

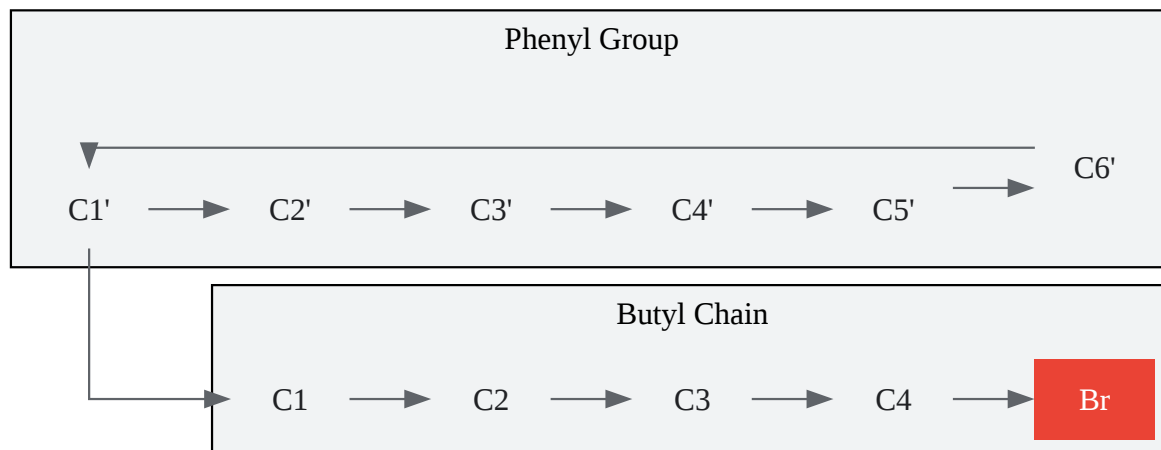
- Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum.
- Expected Data for **1-Bromo-4-phenylbutane**:
  - C-H stretching (aromatic): ~3000-3100 cm<sup>-1</sup>
  - C-H stretching (aliphatic): ~2850-2960 cm<sup>-1</sup>
  - C=C stretching (aromatic): ~1450-1600 cm<sup>-1</sup>
  - C-Br stretching: ~500-600 cm<sup>-1</sup>

## Comparative Analysis

Technique	Information Provided	Advantages	Limitations
<sup>1</sup> H NMR	Detailed information on the proton environment, including connectivity (through coupling constants) and stoichiometry (through integration).	High resolution, provides detailed structural information.	Requires soluble samples, can be complex for large molecules.
<sup>13</sup> C NMR	Information on the carbon skeleton of the molecule.	Provides a direct count of non-equivalent carbons.	Low sensitivity due to the low natural abundance of <sup>13</sup> C, requiring longer acquisition times. <sup>[5]</sup>
GC-MS	Molecular weight and fragmentation pattern.	High sensitivity, excellent for separating mixtures.	Destructive technique, requires volatile or semi-volatile samples.
FTIR	Presence of functional groups.	Fast, non-destructive, can be used for solid, liquid, and gas samples.	Provides limited information on the overall molecular structure.

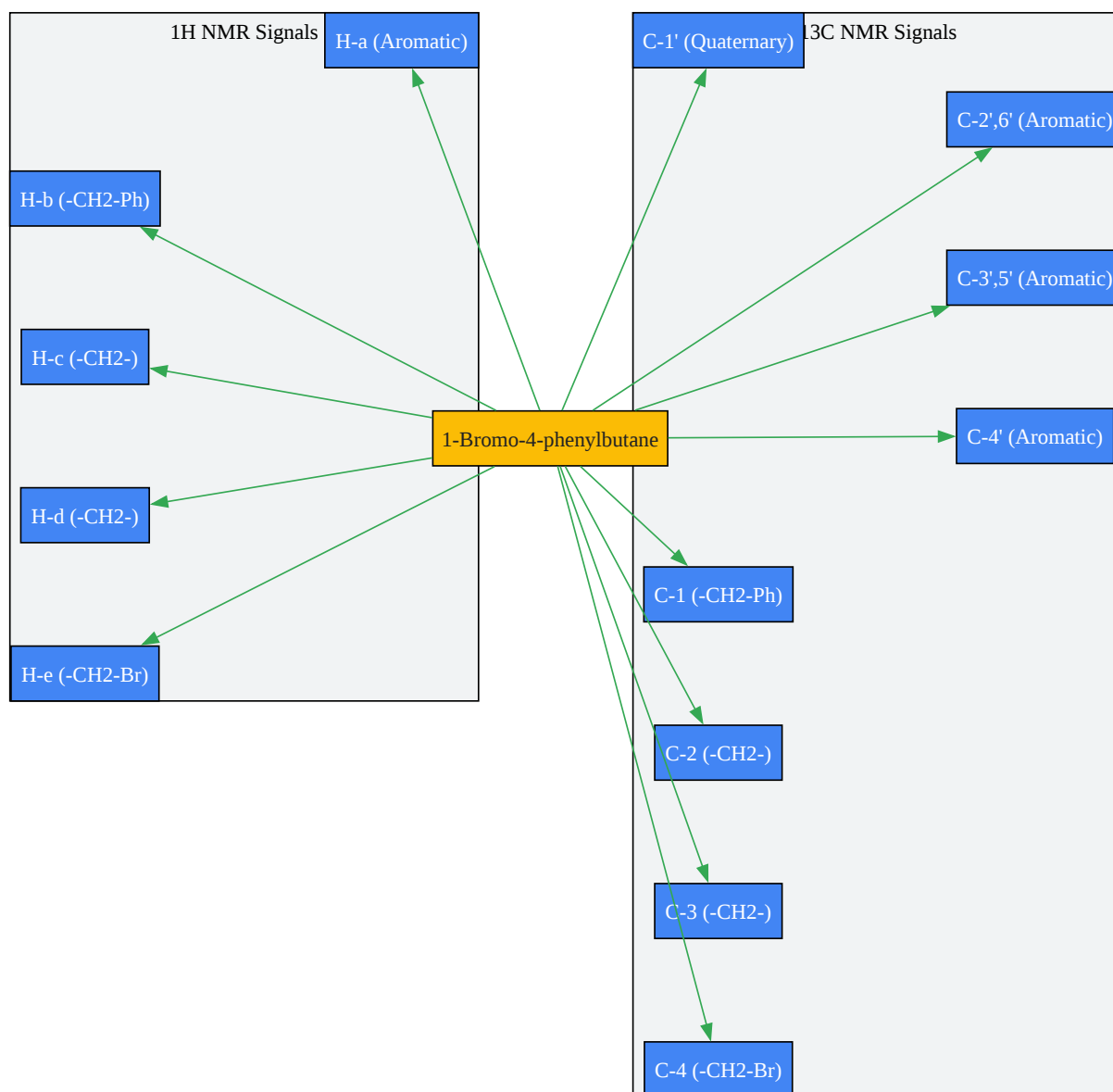
## Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the structure of **1-bromo-4-phenylbutane** and the logical relationship of its NMR signals.



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Caption: Molecular structure of **1-Bromo-4-phenylbutane**.



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Caption: Predicted <sup>1</sup>H and <sup>13</sup>C NMR signal assignments.



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